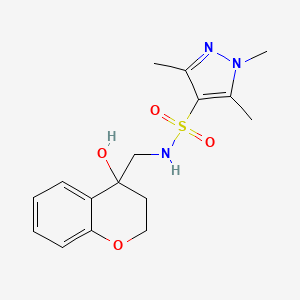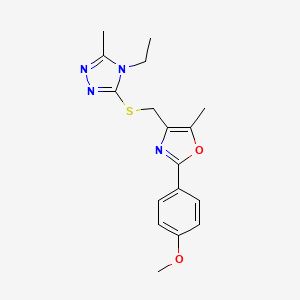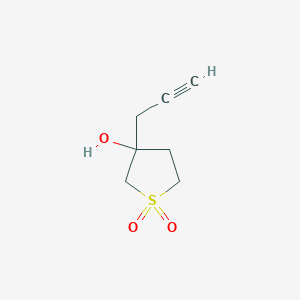
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, also known as D,L-Propargylglycine (PPG), is an important compound in the field of biochemistry and pharmacology. It is a non-proteinogenic amino acid that contains a triple bond and a thiol group, making it a unique molecule. PPG has been extensively studied due to its ability to inhibit the enzyme aminotransferase, which is involved in the metabolism of amino acids.
Scientific Research Applications
Chemoselective Thioacetalization
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, an analogue of 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, has been used in chemoselective thioacetalization. This process, conducted under solvent-free conditions, has shown effectiveness in converting selected aldehydes and aliphatic ketones into dithioacetals (Ouyang et al., 2006).
Antimicrobial Applications
1,3-Dione and its metal complexes, similar in structure to the compound , have been synthesized and screened for antimicrobial activity. These substances exhibited moderate to excellent activity against various bacteria and fungi, suggesting potential use in metal-derived drugs (Sampal et al., 2018).
Inhibitory Effects on Liver Alcohol Dehydrogenase
Thiolane 1-oxides, analogous to 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, have been studied for their inhibitory effects on liver alcohol dehydrogenase. These compounds are potent uncompetitive inhibitors, with certain isomers demonstrating significant inhibition (Cho et al., 1997).
Anticancer Properties
Research on a thiophenylchromane derivative, which shares a structural resemblance with the target compound, revealed moderate anticancer activity against specific cancer cell lines. This highlights the potential of such compounds in cancer therapy (Vaseghi et al., 2021).
Biodegradable Polymers for Gene Delivery
A related compound, 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione, was used to synthesize polyesters with excellent cell penetration and gene delivery properties. This application is significant in biomedicine, especially in the context of developing new gene delivery systems (Zhang et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as isoindoline-1,3-dione derivatives have been known to interact with various receptors, including dopamine receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various physiological effects .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
1,1-dioxo-3-prop-2-ynylthiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-2-3-7(8)4-5-11(9,10)6-7/h1,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFSLGBUUXLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)
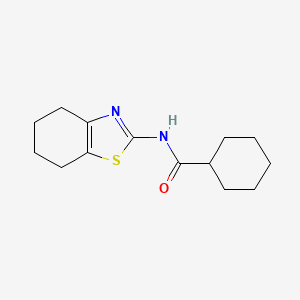
![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
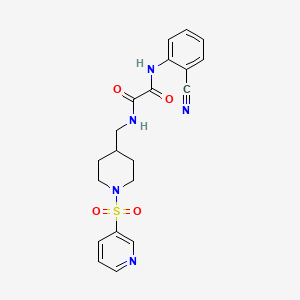
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2560522.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
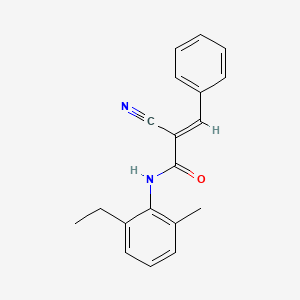
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)

